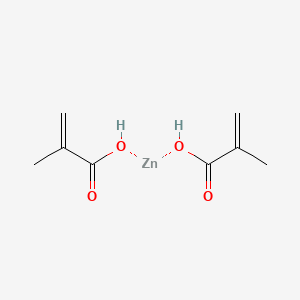
Bis(methacryloyloxy)ZINC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(methacryloyloxy)ZINC, also known as zinc methacrylate, is a compound with the chemical formula C8H10O4Zn. It is a white to light yellow powder with a slightly acidic odor. This compound is known for its unique properties, including its compatibility with polar rubber and its resistance to acid, alkali, oil, corrosion, and high temperatures .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Bis(methacryloyloxy)ZINC typically involves a chemical precipitation method. The process begins by accurately weighing a certain amount of methacrylic acid in a three-mouth flask. Sodium hydroxide solid and zinc chloride solid are then weighed and dissolved in deionized water to prepare solutions with specific concentrations. The sodium hydroxide solution is added to the flask and stirred. After the reaction is complete, the pH is adjusted with ammonia water, and the zinc chloride solution is added using a constant pressure drop funnel. The product is then filtered and dried to obtain zinc methacrylate nanocrystalline powder .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise monitoring of temperature, pH, and reactant concentrations to optimize the production .
化学反应分析
Types of Reactions: Bis(methacryloyloxy)ZINC undergoes various chemical reactions, including polymerization, crosslinking, and coordination reactions. It can act as a crosslinker in polymer matrices, forming strong bonds with other monomers .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include methacrylic acid, sodium hydroxide, and zinc chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from reactions involving this compound include polymeric materials with enhanced mechanical properties, such as increased elasticity and tear resistance. These products are often used in applications requiring high-performance materials .
科学研究应用
Bis(methacryloyloxy)ZINC has a wide range of scientific research applications. In chemistry, it is used as a crosslinker in polymer synthesis, enhancing the mechanical properties of polymeric materials. In biology, it is used in the development of hydrogels for drug delivery and tissue engineering. In medicine, it is explored for its potential in dental applications, such as adhesives and primers for enamel and dentine .
In industry, this compound is used as a vulcanizing agent in rubber production, improving the strength and durability of rubber products. It is also used as an adhesive for bonding rubber to metal and as a crosslinking agent in the production of artificial marble and golf balls .
作用机制
The mechanism of action of Bis(methacryloyloxy)ZINC involves its ability to form strong ionic and covalent bonds with other molecules. In polymer matrices, it acts as a crosslinker, creating a network of interconnected polymer chains that enhance the material’s mechanical properties. The compound’s ability to interact with hydroxyapatite in dental applications leads to the formation of strong adhesive bonds, improving the durability and performance of dental restorations .
相似化合物的比较
Bis(methacryloyloxy)ZINC can be compared with other similar compounds, such as bis[2-(methacryloyloxy)ethyl] phosphate and bis(thiosemicarbazone) zinc complexes. While all these compounds serve as crosslinkers and enhance the mechanical properties of polymeric materials, this compound is unique in its compatibility with polar rubber and its resistance to harsh chemical environments .
List of Similar Compounds:- Bis[2-(methacryloyloxy)ethyl] phosphate
- Bis(thiosemicarbazone) zinc complexes
- Zinc oxide
- Zinc chloride
These compounds share some similarities in their applications and properties but differ in their specific chemical structures and mechanisms of action .
属性
分子式 |
C8H12O4Zn |
|---|---|
分子量 |
237.6 g/mol |
IUPAC 名称 |
2-methylprop-2-enoic acid;zinc |
InChI |
InChI=1S/2C4H6O2.Zn/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6); |
InChI 键 |
QBLHSJANZJZVRP-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



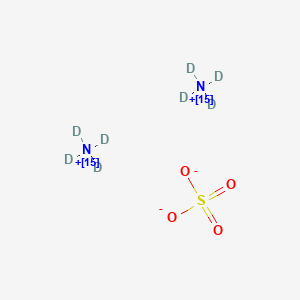

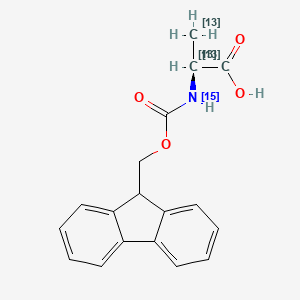

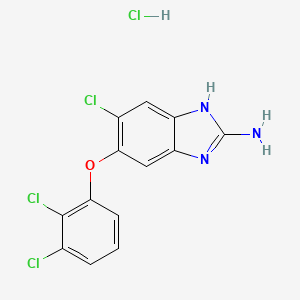
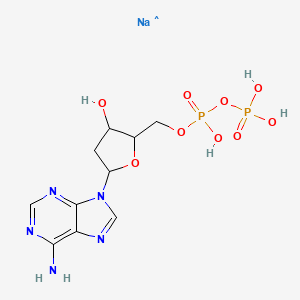
![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)
![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)



